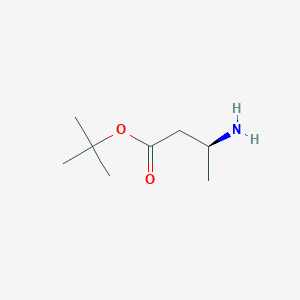

tert-butyl (3S)-3-aminobutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(9)5-7(10)11-8(2,3)4/h6H,5,9H2,1-4H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFNZGWJTHWUMY-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of Tert Butyl 3s 3 Aminobutanoate

Amide Bond Formation and Peptide Coupling Reactions

The primary amine of tert-butyl (3S)-3-aminobutanoate readily participates in amide bond formation, a cornerstone of peptide synthesis. This reaction involves coupling the amine with a carboxylic acid, a process that typically requires an activating agent to facilitate the formation of the amide linkage. researchgate.net

A variety of coupling reagents are employed to promote this transformation, each with its own advantages regarding reaction efficiency and minimization of side reactions, such as racemization. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/guanidinium salts. estranky.skpeptide.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Key Features |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Widely used, but can lead to racemization and the formation of urea (B33335) byproducts. peptide.com |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) | Highly efficient and reduce the risk of racemization. peptide.com |

| Uronium/Guanidinium Salts | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) | Known for rapid reaction times and minimal racemization, especially in the presence of additives like HOBt. estranky.skpeptide.com |

The fundamental principle of these reactions involves the activation of a carboxylic acid to form a more reactive species, such as an O-acylisourea, an active ester, or an acylphosphonium salt, which is then susceptible to nucleophilic attack by the amine of this compound. researchgate.netnih.gov The choice of coupling reagent and reaction conditions is crucial, particularly when dealing with sterically hindered substrates or when the preservation of stereochemical integrity is paramount. estranky.sk

Amino Group Transformations

The primary amino group of this compound is a versatile handle for a variety of chemical modifications beyond amide bond formation.

Acylation and Schiff Base Formation

Acylation of the amino group can be readily achieved using various acylating agents, such as acid chlorides or anhydrides, to introduce a wide range of functional groups. This transformation is fundamental in the synthesis of N-acylated derivatives.

Furthermore, the primary amine can react with aldehydes and ketones to form Schiff bases (imines). This reversible reaction is often the first step in other synthetic transformations, such as reductive amination.

Reductive Amination Applications

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds. masterorganicchemistry.com In the context of this compound, this reaction allows for the introduction of various alkyl groups to the nitrogen atom. The process typically involves two steps: the initial formation of an imine or enamine intermediate through the reaction of the amine with a carbonyl compound (aldehyde or ketone), followed by the in-situ reduction of this intermediate to the corresponding amine. masterorganicchemistry.com

A variety of reducing agents can be employed for this purpose, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being common choices due to their selectivity and effectiveness. masterorganicchemistry.comnih.gov This method provides a controlled way to synthesize N-substituted derivatives of this compound, avoiding the overalkylation that can be an issue with direct alkylation methods. nih.gov

Ester Hydrolysis and Carboxyl Group Modifications

The tert-butyl ester group of the molecule serves as a protecting group for the carboxylic acid functionality. This ester can be selectively cleaved under specific conditions, typically acidic, to reveal the free carboxylic acid. This deprotection is a critical step in many synthetic sequences, allowing for subsequent modifications at the carboxyl terminus.

Once deprotected, the resulting carboxylic acid can undergo a variety of transformations, including:

Amide bond formation: Coupling with other amines to form peptide-like structures.

Esterification: Reaction with alcohols to form different esters.

Reduction: Conversion to the corresponding primary alcohol.

Recent research has also explored the conversion of tert-butyl esters directly to other functional groups, such as acid chlorides, which can then be reacted with various nucleophiles to form esters and amides under mild conditions. organic-chemistry.org

Stereospecific Functional Group Manipulations

The chiral center at the C3 position of this compound is a key feature, and maintaining its stereochemical integrity is often crucial in the synthesis of enantiomerically pure target molecules. Many of the transformations discussed, such as peptide coupling and certain amino group modifications, are designed to be stereospecific, meaning they proceed without affecting the configuration of the chiral center.

The strategic use of protecting groups for both the amine and carboxylic acid functionalities is essential to direct the reactivity and prevent unwanted side reactions that could compromise the stereochemistry. The tert-butyl ester itself provides steric hindrance that can influence the stereochemical outcome of reactions at adjacent positions.

Synthesis of Diastereomeric and Positional Isomers

While the (3S) enantiomer is a common starting material, the synthesis of its diastereomers and positional isomers is also of interest for exploring structure-activity relationships in medicinal chemistry and materials science. The synthesis of the racemic form of tert-butyl 3-aminobutanoate can be achieved, and from there, chiral resolution techniques can be employed to separate the enantiomers.

Furthermore, synthetic strategies can be designed to produce diastereomers by introducing a second chiral center into the molecule. This can be accomplished, for example, by reacting this compound with a chiral carboxylic acid or by performing a stereoselective reaction at another position in the molecule. The synthesis of positional isomers, such as tert-butyl 4-aminobutanoate, would require a different synthetic route starting from alternative precursors. The ability to access these various isomers is critical for the systematic exploration of chemical space.

Applications of Tert Butyl 3s 3 Aminobutanoate in Advanced Organic Synthesis

Development of Complex Organic Molecules

The tert-butyl ester group in tert-butyl (3S)-3-aminobutanoate serves as a robust protecting group for the carboxylic acid functionality. This group is stable under a variety of reaction conditions, including those involving nucleophiles and reducing agents, yet can be readily removed under acidic conditions. thieme.de This chemoselectivity is crucial in multi-step syntheses where other functional groups need to be manipulated without affecting the carboxylic acid.

The presence of a chiral center at the C3 position makes it an important starting material for the asymmetric synthesis of complex molecules. The ability to introduce a specific stereochemistry early in a synthetic sequence is a key strategy for the efficient construction of enantiomerically pure target molecules. The tert-butyl group, in particular, offers advantages over simpler esters like methyl or ethyl esters, as it can be cleaved under milder acidic conditions, which helps to prevent racemization at adjacent stereocenters. youtube.com

Precursor for Biologically Active Compounds

The enantiomerically pure nature of this compound makes it a sought-after precursor for the synthesis of various biologically active compounds. The aminobutanoate backbone is a common structural motif in many natural products and pharmaceuticals. By using this chiral building block, chemists can ensure the correct stereochemistry in the final product, which is often critical for its biological activity.

For instance, the synthesis of (S)-3-aminobutanoic acid, a valuable chiral intermediate, can be achieved through processes starting from related chiral precursors. rsc.org The development of greener and more efficient synthetic routes to such compounds is an active area of research, often involving chemoenzymatic methods to achieve high enantioselectivity. rsc.org

Medicinal Chemistry Applications

The utility of this compound is particularly pronounced in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of various pharmaceutical agents.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound is a fundamental building block for a variety of pharmaceutical intermediates and APIs. labcompare.comcymitquimica.com Its bifunctional nature, containing both an amine and a protected acid, allows for sequential or orthogonal functionalization, enabling the construction of complex molecular architectures required for therapeutic efficacy.

Role in β-Amino Acid Analogs for Drug Development

β-amino acids are important structural motifs in many peptidomimetics and other drug candidates. They can induce specific secondary structures in peptides and are often more resistant to metabolic degradation than their α-amino acid counterparts. This compound is a direct precursor to (S)-3-aminobutanoic acid, a chiral β-amino acid. rsc.org The development of efficient syntheses for such β-amino acid analogs is of significant interest for drug discovery programs.

Precursors for Antiretroviral Agents (e.g., Dolutegravir)

One of the most significant applications of derivatives of (3S)-3-aminobutanoate is in the synthesis of the antiretroviral drug Dolutegravir. The key chiral intermediate, (R)-3-aminobutanol, is synthesized from precursors related to the aminobutanoate family. derpharmachemica.comderpharmachemica.comgoogle.com Various synthetic strategies, including both chemical and enzymatic methods, have been developed to produce this crucial intermediate with high enantiomeric purity. google.com Continuous flow chemistry has also been successfully applied to the synthesis of Dolutegravir, highlighting the importance of efficient manufacturing processes for this widely used HIV integrase inhibitor. nih.govnih.gov

Intermediates for Kinesin Inhibitors

Kinesins are a class of motor proteins that play crucial roles in intracellular transport. The inhibition of specific kinesins is a promising therapeutic strategy for various diseases, including cancer. Chiral amines and amino alcohols derived from aminobutanoate precursors are important intermediates in the synthesis of some kinesin inhibitors. For example, trans-3-aminocyclobutanol, a key intermediate for certain inhibitors, can be synthesized from related chiral starting materials. google.com

Prodrug Design Considerations

Prodrug design is a strategic approach in medicinal chemistry to overcome undesirable properties of a pharmacologically active agent, such as poor solubility, instability, or lack of site-specific delivery. This involves chemically modifying the drug to create an inactive derivative that, after administration, converts back to the active parent drug in vivo through enzymatic or chemical cleavage.

Amino acids are frequently employed as promoieties in prodrug design. Their use can enhance aqueous solubility and facilitate transport across biological membranes via amino acid transporters. This compound possesses key structural features that make it a relevant component for such considerations:

Amino Acid Structure: As an amino acid ester, it can be used to temporarily mask a functional group on a parent drug. The inherent amino acid structure can be recognized by biological transporters, potentially improving absorption.

Chirality: The (3S)-configuration provides stereochemical control, which is often crucial for biological activity and recognition by specific enzymes or transporters.

Tert-butyl Ester Group: The tert-butyl ester serves as a protecting group for the carboxylic acid. This bulky group can increase lipophilicity, which may enhance membrane permeability. Furthermore, tert-butyl esters are known to be susceptible to cleavage under acidic conditions or by certain esterase enzymes, allowing for the release of the active drug. The stability of the tert-butyl group can also protect the parent molecule from premature metabolic degradation. nih.gov

The design of a prodrug using a moiety like this compound requires careful consideration of the linkage between the promoiety and the drug, ensuring that it is stable enough to reach its target yet labile enough to release the active compound at the desired site.

Table 2: Key Considerations for Amino Acid Esters in Prodrug Design

| Consideration | Rationale |

|---|---|

| Solubility Modulation | The amino group can be protonated to form a salt, increasing aqueous solubility, while the ester can modulate lipophilicity. |

| Targeted Transport | The amino acid structure may be recognized by specific transporters (e.g., peptide transporters), enhancing uptake. |

| Metabolic Stability | The ester linkage must be designed to be cleaved by specific enzymes (esterases) at the target site. The tert-butyl group itself can influence the metabolic profile. nih.gov |

| Stereochemistry | The specific chirality ((S) or (R)) can significantly impact the efficiency of transport and the rate of enzymatic cleavage. |

| Release Kinetics | The nature of the amino acid and the ester group influences the rate of hydrolysis, controlling the release profile of the parent drug. |

Exploration in Neurological Disorder Therapeutics

While direct therapeutic application of this compound is not established, its structural components suggest a role as a precursor or building block in the synthesis of neurologically active compounds. The core of the molecule, 3-aminobutanoic acid, is a structural analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. wikipedia.orgfrontiersin.orgnih.gov

GABAergic signaling is fundamental to regulating neuronal excitability, and its dysfunction is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety disorders, and spasticity. nih.govhealthline.com Consequently, compounds that can modulate the GABA system are of significant therapeutic interest.

The potential relevance of this compound in this field is primarily as a chiral building block .

GABA Analog Synthesis: The molecule provides a protected, stereochemically defined scaffold for constructing more complex GABA analogs. wikipedia.orgresearchgate.net The introduction of specific substituents onto the aminobutanoate backbone can lead to novel compounds with tailored affinities for GABA receptors (GABAₐ and GABAᵦ) or enzymes involved in GABA metabolism, such as GABA transaminase (GABA-T). wikipedia.org

Chirality and Potency: Pharmacological activity is often stereospecific. The (S)-configuration of this building block can be essential for achieving the desired interaction with a biological target, leading to higher potency and selectivity compared to a racemic mixture. google.com

Blood-Brain Barrier Penetration: GABA itself does not efficiently cross the blood-brain barrier. google.com Prodrug strategies or the synthesis of more lipophilic analogs are common approaches to overcome this limitation. The tert-butyl ester group in this compound increases lipophilicity, a property that could be incorporated into the design of new central nervous system (CNS) drug candidates to improve their ability to enter the brain.

Research into (R)-3-aminobutyric acid has suggested potential therapeutic effects in neurological disorders like epilepsy and anxiety. guidechem.com By providing the enantiomerically pure (S)-form, this compound allows for the systematic exploration of stereochemistry in the development of new therapeutic agents targeting the GABAergic system.

Contributions to Fine and Specialty Chemicals

Fine and specialty chemicals are produced in limited volumes for specific applications and are characterized by their high purity, complex structures, and high value. In this sector, this compound is valued as a chiral building block , a molecule that contains a specific stereocenter that can be incorporated into a larger, more complex molecule during synthesis.

The use of such building blocks is a cornerstone of modern asymmetric synthesis, offering significant advantages over other methods:

Enantiomeric Purity: It provides a starting material with a defined (3S)-stereochemistry. This avoids the need for costly and often inefficient chiral resolution or separation steps later in a synthetic sequence, which would be necessary if starting from a racemic mixture.

Structural Diversity: It serves as a versatile intermediate for the synthesis of a range of high-value compounds. The amino and protected-acid functionalities can be independently and selectively modified to build diverse molecular architectures, including non-natural amino acids, chiral ligands for catalysis, and key fragments of active pharmaceutical ingredients (APIs). For example, similar intermediates are used in the synthesis of antibiotics and other complex pharmaceuticals. google.com

Table 3: Advantages of Using this compound as a Chiral Building Block

| Feature | Advantage in Synthesis |

|---|---|

| Defined Stereocenter | Ensures the final product has the correct, biologically active stereochemistry without the need for chiral separation. |

| Orthogonal Protection | The amine can be protected (e.g., as a Boc or Cbz derivative) while the tert-butyl ester remains, allowing for selective reaction at the nitrogen atom. |

| Versatile Functionality | The primary amine and the carboxylic ester are key functional handles for forming amide bonds, C-N bonds, and other critical linkages. |

| Scalability | Synthetic routes utilizing chiral building blocks are often more readily scalable for industrial production compared to asymmetric catalysis or resolution methods. google.com |

Analytical Methodologies for Tert Butyl 3s 3 Aminobutanoate

Spectroscopic Characterization

Spectroscopic methods are fundamental in the structural elucidation and functional group identification of tert-butyl (3S)-3-aminobutanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure and purity of this compound. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the molecule are observed. The large singlet from the nine equivalent protons of the tert-butyl group is a characteristic feature. Other signals include those for the methyl group, the methine proton at the chiral center, and the methylene (B1212753) protons adjacent to the carbonyl group. The chemical shifts (δ) are influenced by the electronic environment of the protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, this includes signals for the carbonyl carbon, the quaternary carbon and methyl carbons of the tert-butyl group, the chiral methine carbon, the methylene carbon, and the methyl carbon attached to the chiral center.

The purity of the sample can be assessed by the absence of signals from impurities. Furthermore, NMR, particularly with the use of chiral shift reagents, can be utilized to determine the enantiomeric purity by resolving the signals of the two enantiomers.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | ~1.45 | s | (CH₃)₃C- |

| ¹H | ~1.15 | d | CH₃-CH |

| ¹H | ~3.30 | m | -CH(NH₂)- |

| ¹H | ~2.30-2.50 | m | -CH₂-COO- |

| ¹H | ~1.60 | br s | -NH₂ |

| ¹³C | ~172 | s | C=O |

| ¹³C | ~80.5 | s | -C(CH₃)₃ |

| ¹³C | ~49.5 | d | -CH(NH₂) |

| ¹³C | ~45.0 | t | -CH₂- |

| ¹³C | ~28.0 | q | -C(CH₃)₃ |

| ¹³C | ~22.0 | q | CH₃-CH |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Verification.labcompare.com

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in this compound. labcompare.com By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of key bonds can be confirmed.

The IR spectrum of this compound will exhibit characteristic absorption bands. The strong carbonyl (C=O) stretch of the ester group is typically observed in the region of 1730-1750 cm⁻¹. The N-H stretching vibrations of the primary amine group usually appear as one or two bands in the 3300-3500 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for the alkyl groups will be present, as well as C-N and C-O stretching vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3300-3500 | Medium |

| Alkane (C-H) | Stretch | 2850-3000 | Medium to Strong |

| Ester (C=O) | Stretch | 1730-1750 | Strong |

| Amine (N-H) | Bend | 1590-1650 | Medium |

| Alkane (C-H) | Bend | 1370-1470 | Medium |

| Ester (C-O) | Stretch | 1150-1250 | Strong |

Chromatographic Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity and, crucially, the enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC).labcompare.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of this compound. labcompare.com By employing a suitable stationary phase and mobile phase, impurities can be separated from the main compound and quantified.

For chiral analysis, specialized chiral stationary phases (CSPs) are required to separate the (S)- and (R)-enantiomers. nih.gov Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives. sigmaaldrich.comyakhak.orgymc.co.jp The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar solvent like isopropanol (B130326) or ethanol, is critical for achieving good resolution between the enantiomers. yakhak.org Derivatization of the amine group can sometimes be employed to enhance separation and detection. sigmaaldrich.com The enantiomeric excess can be calculated by comparing the peak areas of the two enantiomers.

Gas Chromatography (GC) for Chiral Purity Analysis.sigmaaldrich.com

Gas Chromatography (GC) is another powerful technique for determining the chiral purity of volatile compounds like this compound, often after derivatization to increase volatility. cat-online.com Chiral capillary columns, such as those coated with cyclodextrin (B1172386) derivatives, are used to achieve enantiomeric separation. gcms.cz

The sample is vaporized and carried by an inert gas through the column. The differential interactions of the enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation and quantification. gcms.cz The enantiomeric excess is determined by integrating the peak areas of the two enantiomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Confirmation.labcompare.comderpharmachemica.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. thermofisher.com This technique is invaluable for confirming the identity of this compound and for detecting and identifying impurities. derpharmachemica.com

After separation by the LC column, the eluent is introduced into the mass spectrometer. The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak corresponding to the mass of this compound confirms its presence. Fragmentation patterns observed in the mass spectrum can provide further structural information. For this compound, a common fragment would be the loss of the tert-butyl group. derpharmachemica.com LC-MS is particularly useful for analyzing complex mixtures and for detecting impurities at very low levels. thermofisher.com

Optical Purity Characterization

The determination of enantiomeric purity is a critical aspect of the analysis of chiral molecules such as this compound. The biological and chemical properties of a chiral compound are often highly dependent on its stereochemistry, making accurate assessment of enantiomeric excess (e.e.) essential. A variety of analytical methodologies are employed for this purpose, primarily involving chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a predominant technique for separating enantiomers of chiral compounds, including amino acid esters. yakhak.orgchromatographytoday.com The principle lies in the differential interaction between the two enantiomers and the chiral environment of the stationary phase, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have proven effective for the enantiomeric resolution of α-amino acid esters. yakhak.org For amino acids that lack a sufficient chromophore for UV detection, derivatization with a UV-active moiety, such as a nitrobenzoxadiazole (NBD) group, can be employed. yakhak.orgcat-online.com Another powerful approach is the use of macrocyclic glycopeptide and zwitterionic cinchona alkaloid-based CSPs, which are capable of separating a broad range of free and N-protected amino acids and are compatible with mass spectrometry (LC-MS). chromatographytoday.comchiraltech.com

Gas chromatography (GC) on a chiral stationary phase also serves as a robust method for determining enantiomeric purity. This technique typically requires the analyte to be volatile, which is achieved by derivatizing the amino acid ester to increase its vapor pressure. cat-online.com

The following table summarizes common chiral HPLC and GC conditions applicable to the separation of amino acid derivatives, which are foundational for developing a specific method for this compound.

Table 1: Chiral HPLC and GC Methodologies for Amino Acid Ester Separation

| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase/Carrier Gas | Detection | Analyte Form | Reference |

|---|---|---|---|---|---|

| HPLC | Polysaccharide-based (e.g., Chiralpak IA, Chiralcel OD-H) | Hexane/Isopropanol mixtures | UV, Fluorescence (FL) | Derivatized (e.g., NBD) or underivatized | yakhak.org |

| HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Acetonitrile/Water/Trifluoroacetic acid | LC-MS | Underivatized | chromatographytoday.com |

| HPLC | Zwitterionic (e.g., Cinchona alkaloid-based) | Methanol-based with additives | UV, MS | Underivatized | chiraltech.com |

| GC | Chiral Stationary Phase | Helium/Hydrogen | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Derivatized (esterified and acylated) | cat-online.com |

Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful, non-separative method for determining enantiomeric excess. While enantiomers are indistinguishable in an achiral solvent (producing identical NMR spectra), the addition of a chiral resolving agent (CRA) or chiral solvating agent (CSA) can induce chemical shift non-equivalence. nih.govscispace.com The CRA interacts with the enantiomers to form transient diastereomeric complexes, which have different magnetic environments and thus distinct NMR signals. The relative integration of these signals provides a direct measure of the enantiomeric ratio. nih.gov

A more recent development is the use of symmetrical, achiral molecules as resolving agents. nih.govresearchgate.net These prochiral molecules become desymmetrized upon interaction with the chiral analyte, leading to a splitting of their own NMR signals. The magnitude of this induced signal splitting has been shown to have a linear relationship with the enantiomeric excess of the analyte. nih.gov This method is versatile and has been successfully applied to various chiral compounds, including protected amino acids. nih.gov

Table 2: Principles of NMR Spectroscopy for Enantiopurity Determination

| Method | Resolving Agent | Principle | Outcome | Reference |

|---|---|---|---|---|

| Chiral Resolving Agent (CRA/CSA) | Chiral molecule | Formation of transient diastereomeric complexes with the analyte enantiomers. | Separate signals for each diastereomeric complex in the analyte's spectrum. Ratio of integrals gives e.e. | scispace.com |

| Prochiral Solvating Agent (pro-CSA) | Achiral, symmetrical molecule (e.g., N,N'-disubstituted oxoporphyrinogen) | Complexation with the chiral analyte induces asymmetry in the achiral agent. | Splitting of signals in the resolving agent's spectrum. The magnitude of splitting (Δδ) correlates linearly with the analyte's e.e. | nih.govresearchgate.net |

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. The specific rotation is an intrinsic physical property of a pure enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). For this compound, a specific optical rotation value has been reported, which can be used to confirm its identity and assess its purity relative to a known standard.

Table 3: Optical Rotation of this compound

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Specific Optical Rotation [α] | +21° to +27° | c=1, CHCl₃ at 20°C, 589 nm | thermofisher.com |

Computational and Theoretical Studies on Tert Butyl 3s 3 Aminobutanoate

Quantum Chemical Computations (e.g., DFT)

Quantum chemical computations, particularly Density Functional Theory (DFT), represent a cornerstone of modern chemical research. DFT methods are used to investigate the electronic structure of many-body systems, such as atoms and molecules. By approximating the complex many-electron wave function with the electron density, DFT allows for a computationally efficient yet accurate calculation of various molecular properties.

For tert-butyl (3S)-3-aminobutanoate, a DFT study would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of information could be derived, including:

Total Energy: A measure of the molecule's stability.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy, which are crucial for understanding reaction spontaneity and equilibrium.

Vibrational Frequencies: These can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic functional group vibrations.

Although no specific DFT data for this compound is currently available, such calculations would provide a fundamental understanding of its intrinsic stability and vibrational behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity and selectivity of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a better nucleophile.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a better electrophile.

An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of its HOMO and LUMO. This would reveal the most likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is expected to be localized on the nitrogen atom of the amino group, indicating its nucleophilic character. The LUMO would likely be centered on the carbonyl carbon of the ester group, highlighting its electrophilic nature. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also a critical parameter, as a smaller gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Data not available | Highest Occupied Molecular Orbital |

| LUMO | Data not available | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Data not available | Energy difference between HOMO and LUMO |

This table is for illustrative purposes only, as specific data is not available in the literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green regions denote areas of neutral potential.

For this compound, an MEP map would likely show a region of high negative potential (red) around the carbonyl oxygen and the nitrogen atom, signifying their roles as hydrogen bond acceptors and sites of electrophilic interaction. Conversely, the hydrogen atoms of the amino group would exhibit positive potential (blue), indicating their capacity as hydrogen bond donors. This visual representation of charge distribution is invaluable for predicting intermolecular interactions and the initial steps of a chemical reaction.

Conformational Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains several rotatable bonds, a multitude of conformations are possible.

A computational conformational analysis would involve systematically rotating the bonds and calculating the energy of each resulting conformer. This process identifies the low-energy, stable conformations that are most likely to exist at a given temperature. The results of such an analysis are often presented as a potential energy surface, which maps the energy as a function of one or more dihedral angles.

While specific computational studies on this compound are yet to be published, the application of these theoretical methods holds the key to a deeper, atomistic-level understanding of its chemical behavior. Future research in this area would be highly valuable to the fields of organic synthesis, medicinal chemistry, and materials science.

Patent Landscape and Industrial Relevance

Patented Synthesis Routes and Production Methods

The industrial production of single-enantiomer compounds like tert-butyl (3S)-3-aminobutanoate is a significant challenge, requiring precise control over stereochemistry to ensure the final product's efficacy and safety. Consequently, a variety of synthetic strategies have been developed and patented to produce this chiral molecule efficiently and in high purity.

One prominent patented approach involves the asymmetric hydrogenation of prochiral β-aminoacrylic acid derivatives . This method, detailed in patent WO2004085378A1, utilizes a transition metal precursor complexed with a chiral ferrocenyl diphosphine ligand to achieve high enantioselectivity. This process is advantageous for its applicability to large-scale industrial production. The core of this innovation lies in the design of the chiral catalyst, which preferentially generates the desired (S)-enantiomer.

Another strategy involves the enzymatic resolution of a racemic mixture of tert-butyl 3-aminobutanoate . While specific patents for the (3S)-isomer using this exact method are not broadly publicized, related patents for similar compounds shed light on the methodology. For instance, processes have been patented for the enzymatic preparation of the opposite (R)-enantiomer, R-3-aminobutyric acid, which often involve the use of lipases to selectively acylate one enantiomer, allowing for the separation of the desired unreacted enantiomer. This highlights a common intellectual property strategy where the core technology of enzymatic resolution is protected.

Furthermore, patents exist for the synthesis of related chiral building blocks, which indirectly protect the synthesis of this compound. For example, a patented method for producing the chiral drug intermediate (R)-3-aminobutanol starts from (R)-3-aminobutyric acid, which undergoes esterification, amino protection, reduction, and deprotection. This indicates that the control of the stereocenter at the 3-position of the butanoate chain is a key area of intellectual property.

Patent Applications for Pharmaceutical Intermediates Utilizing the Compound

The value of this compound is most evident in its application as a key intermediate in the synthesis of novel pharmaceuticals. Patent applications frequently cite this compound as a starting material or a crucial building block for a wide range of therapeutic agents.

While specific drug names are often not disclosed in early-stage patent applications, the therapeutic areas targeted by molecules derived from this compound are broad. These often fall into categories where precise stereochemistry is known to be critical for biological activity. The enantiomerically pure nature of this intermediate is essential for the development of drugs that exhibit high specificity for their biological targets, thereby minimizing off-target effects.

Intellectual Property in Chiral Amino Acid Derivatives

The intellectual property landscape for chiral amino acid derivatives, including β-amino esters like this compound, is complex and multifaceted. Patents in this field generally fall into several key categories:

Novel Synthesis Methods: As discussed, a significant portion of intellectual property is focused on developing new and efficient ways to produce enantiomerically pure compounds. This includes asymmetric synthesis, chiral resolution, and biocatalytic methods. The goal is to reduce production costs, increase enantiomeric excess, and ensure scalability.

Novel Chiral Catalysts and Resolving Agents: The development of new chiral ligands for asymmetric catalysis or novel resolving agents for separating enantiomers is a major area of patent activity. These patents often have broad claims that cover the use of the catalyst or agent for a range of substrates, including β-amino acid precursors.

New Chemical Entities (NCEs): The most valuable patents are typically those that claim new, biologically active molecules that incorporate the chiral building block. In these patents, the final drug product is the primary invention, but the use of specific chiral intermediates like this compound in its synthesis is also implicitly protected.

Improved Production Processes: Patents may also cover improvements to existing processes, such as optimizing reaction conditions, developing more efficient purification methods, or creating more stable forms of the intermediate.

The drive for enantiomerically pure pharmaceuticals has made chiral amino acid derivatives a hotbed of innovation and patent activity. The ability to control the three-dimensional structure of a molecule is a powerful tool in drug discovery and development, and as such, the intellectual property surrounding key chiral building blocks like this compound will continue to be a critical asset for pharmaceutical and biotechnology companies.

Conclusion and Future Research Directions

Summary of Current Research Status

tert-Butyl (3S)-3-aminobutanoate is a chiral building block of significant interest, primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds. cymitquimica.comechemi.com Current research recognizes it as a valuable synthon, particularly for producing optically active molecules. Its structural features, including a chiral center and a protected carboxylic acid group, make it a versatile component in multi-step synthetic pathways. The compound is frequently employed in the development of new molecules aimed at treating a range of conditions, including diabetes, cancer, and neurological disorders. echemi.com A major focus of ongoing research is the optimization of its synthesis to achieve higher purity, greater yields, and more cost-effective production, reflecting its importance in the pharmaceutical industry. google.com

Emerging Synthetic Methodologies

The development of efficient and stereoselective synthetic routes to this compound is a critical area of research. Traditional methods often face challenges related to cost, safety, and scalability. google.com Emerging methodologies are increasingly focused on asymmetric synthesis and biocatalysis to overcome these limitations.

One promising approach involves the asymmetric hydrogenation of tert-butyl 3-aminocrotonate using chiral catalysts. This method avoids the need for classical resolution, which is often inefficient. Research has highlighted the use of rhodium and ruthenium-based catalysts with specific chiral phosphine (B1218219) ligands. These catalytic systems can achieve high enantioselectivity, producing the desired (S)-enantiomer with excellent purity.

Another innovative strategy is the use of transaminases. Biocatalytic methods offer several advantages, including high stereoselectivity, mild reaction conditions (often in aqueous media), and a reduction in hazardous waste. The use of engineered transaminases allows for the direct conversion of a keto-ester precursor to the desired chiral amine with high enantiomeric excess.

Flow chemistry is also being explored as a modern approach to synthesize tert-butyl esters, offering improved efficiency, safety, and sustainability compared to traditional batch processes. rsc.org These flow microreactor systems enable precise control over reaction parameters, leading to better yields and simplified purification. rsc.org

Table 1: Comparison of Emerging Synthetic Methodologies

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Asymmetric Hydrogenation | Utilizes chiral metal catalysts (e.g., Rh, Ru) with specific ligands. | High enantioselectivity, direct synthesis. | Catalyst cost, removal of metal traces. |

| Biocatalytic Transamination | Employs engineered transaminase enzymes. | High stereoselectivity, green chemistry, mild conditions. | Enzyme stability, substrate scope limitations. |

| Flow Chemistry | Continuous reaction in microreactors. rsc.org | Enhanced safety, improved efficiency, and sustainability. rsc.org | Initial setup cost, potential for clogging. rsc.org |

Potential New Applications in Drug Discovery and Materials Science

The utility of this compound as a chiral building block extends beyond its current applications. Its inherent chirality and functional groups make it an attractive starting material for a new generation of complex molecules in both pharmaceuticals and materials science.

In drug discovery, this compound is being investigated for the synthesis of novel therapeutic agents. For example, it is used in preparing inhibitors of human sirtuin 5 deacylase, which are potential therapeutic targets. chemicalbook.com Its structural motif can be found in the backbones of various peptide mimics and small molecule inhibitors targeting enzymes implicated in a wide range of diseases. Researchers are exploring its incorporation into new classes of antiviral, anticancer, and anti-inflammatory drugs. echemi.com The ability to introduce a specific stereocenter is crucial for optimizing the pharmacological activity and reducing the side effects of these drug candidates.

In materials science, the demand for chiral materials is growing. Chiral polymers and liquid crystals can exhibit unique optical and electronic properties. This compound can serve as a monomer or a chiral dopant in the synthesis of these advanced materials. Potential applications include the development of chiral stationary phases for enantioselective chromatography, specialized optical films, and sensors capable of distinguishing between enantiomers.

Advances in Industrial-Scale Production and Sustainability

Meeting the industrial demand for this compound requires production methods that are not only high-yielding but also economically viable and environmentally sustainable. echemi.comgoogle.com Recent advances have focused on improving process efficiency and embracing green chemistry principles.

A key area of improvement is catalyst efficiency. For syntheses involving asymmetric hydrogenation, research is directed at developing catalysts with higher turnover numbers (TON) and turnover frequencies (TOF). This allows for lower catalyst loading, which significantly reduces costs and minimizes the environmental burden associated with precious metal waste. The development of recyclable catalysts is another important goal to enhance the sustainability of the process.

Solvent selection is also a critical factor. Efforts are being made to replace hazardous organic solvents with greener alternatives, such as alcohols or even aqueous systems, particularly in biocatalytic routes. google.com Process intensification through technologies like flow chemistry contributes to sustainability by reducing reactor size, improving energy efficiency, and minimizing waste generation. rsc.org Companies are increasingly focused on developing synthesis methods with fewer steps, easily accessible raw materials, and simplified purification procedures to make large-scale production more feasible and eco-friendly. google.comgoogle.com

Q & A

Advanced Research Question

- Synthesis : Use chiral catalysts (e.g., Sharpless-type) or enzymatic resolution to suppress racemization. Monitor via polarimetry or chiral GC/HPLC (e.g., Chiralpak® columns) .

- Storage : Store under inert atmosphere (N₂/Ar) at –20°C in anhydrous solvents (e.g., DMF or acetonitrile) to prevent hydrolysis. Regular stability assays (TGA/DSC for thermal degradation profiles) are recommended .

What are the key stability challenges of this compound under varying pH and temperature conditions?

Advanced Research Question

The compound is prone to:

- Acidic hydrolysis : Boc-group cleavage below pH 3.

- Thermal decomposition : Degradation above 60°C (TGA data shows onset at ~65°C).

Methodological mitigation includes: - Buffered solutions (pH 5–7) for aqueous reactions.

- Real-time monitoring via in-situ FTIR or Raman spectroscopy to detect degradation intermediates .

How is this compound utilized as an intermediate in peptide synthesis?

Basic Research Question

The Boc-protected amine serves as a chiral building block for:

- Solid-phase peptide synthesis (SPPS) : Coupling via HBTU/HOBt activation.

- Deprotection : Trifluoroacetic acid (TFA) selectively removes the tert-butyl group without disrupting other functional groups.

Optimize coupling efficiency using MALDI-TOF MS to track stepwise peptide elongation .

How should researchers address contradictions in reported physical properties (e.g., melting points, solubility) of this compound?

Advanced Research Question

Discrepancies often arise from:

- Polymorphism : Recrystallize from different solvents (e.g., EtOAc vs. hexane) and analyze via PXRD .

- Impurity profiles : Use HPLC-DAD/ELSD to quantify residual solvents or byproducts.

Cross-validate literature data with thermogravimetric analysis (TGA) for melting point consistency and Hansen solubility parameters for solvent compatibility .

What challenges arise during scale-up synthesis, and how can they be resolved?

Advanced Research Question

Key issues include:

- Exothermic reactions : Implement jacketed reactors with controlled cooling.

- Purification bottlenecks : Switch from column chromatography to countercurrent distribution (CCD) or simulated moving bed (SMB) chromatography .

- Solvent recovery : Use molecular sieves or distillation to recycle THF/DCM, reducing costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.